Ethyl 4-(pyrrolidin-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDCQVVECOVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354426 | |
| Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101038-63-5 | |
| Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Pyrrolidin 1 Yl Benzoate and Its Analogues
General Synthetic Strategies for Pyrrolidine-Substituted Benzoates
The assembly of pyrrolidine-substituted benzoates can be approached through several strategic pathways. These strategies typically involve either forming the ester first and then introducing the pyrrolidine (B122466) ring, or vice versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
The formation of the ethyl benzoate (B1203000) moiety is commonly achieved through esterification reactions. The most prevalent method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chegg.comchegg.com For instance, 4-aminobenzoic acid can be reacted with ethanol (B145695) using a strong acid catalyst like concentrated sulfuric acid to produce ethyl 4-aminobenzoate (B8803810), a key precursor. chegg.comsciencemadness.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org
Another approach to forming the benzoate ester is by reacting the sodium salt of the benzoic acid with an ethyl halide, such as chloroethane, in the presence of a phase transfer catalyst. google.com Additionally, carbonylative coupling reactions using transition metal catalysts, such as low-valent tungsten, can form benzoates from aryl iodides and alcohols. nih.gov
| Esterification Method | Reactants | Catalyst/Conditions | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven, requires excess alcohol or water removal. chegg.comsciencemadness.orglibretexts.org |
| Williamson Ether Synthesis Analogue | Sodium Benzoate, Ethyl Halide | Phase Transfer Catalyst | Good for specific salt precursors. google.com |
| Carbonylative Coupling | Aryl Iodide, Alcohol, CO | Transition Metal Catalyst (e.g., W(CO)₆) | Atom-efficient, broad substrate scope. nih.gov |
The introduction of the pyrrolidine ring onto the benzoate scaffold is a critical step. Pyrrolidine itself is a cyclic secondary amine and can act as a nucleophile. wikipedia.org One common method for its introduction is through nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For example, a benzoate with a good leaving group, such as fluorine, at the para-position can react with pyrrolidine to form the desired N-aryl bond.
Another powerful method for forming the C-N bond is through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium catalyst to couple an aryl halide or triflate with an amine, in this case, pyrrolidine.
Furthermore, the pyrrolidine ring itself can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene. nih.gov This allows for the construction of substituted pyrrolidine rings which can then be attached to the benzoate moiety. nih.govtandfonline.com Multi-component reactions (MCRs) have also emerged as efficient methods for synthesizing complex pyrrolidine derivatives in a single step. tandfonline.comresearchgate.net
The synthesis of more complex analogues containing the ethyl 4-(pyrrolidin-1-yl)benzoate core often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups and stereocenters. For example, a synthetic route might begin with a substituted pyrrolidine, which is then coupled to a pre-functionalized benzoate. nih.gov
An example of a multi-step synthesis could involve the initial synthesis of a polysubstituted pyrrolidine derivative, followed by its N-arylation with a suitable ethyl benzoate precursor. beilstein-journals.org The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates showcases how functionalized pyrrolidines can be built and then potentially coupled to other moieties. nih.govmdpi.com These multi-step approaches provide the flexibility needed to create a library of compounds for structure-activity relationship studies. nih.gov
Specific Reaction Pathways for this compound Synthesis
The direct synthesis of this compound can be achieved through a couple of primary routes.
Route 1: Esterification followed by Nucleophilic Substitution
Esterification: Start with 4-fluorobenzoic acid and convert it to ethyl 4-fluorobenzoate (B1226621) via Fischer esterification with ethanol and an acid catalyst.
Nucleophilic Aromatic Substitution: React ethyl 4-fluorobenzoate with pyrrolidine. The electron-withdrawing ester group activates the aromatic ring for nucleophilic attack by the pyrrolidine nitrogen, displacing the fluoride (B91410) ion to yield this compound.
Route 2: N-Arylation followed by Esterification
N-Arylation: React 4-fluoronitrobenzene with pyrrolidine to form 1-(4-nitrophenyl)pyrrolidine.
Reduction: Reduce the nitro group to an amine using a reducing agent like catalytic hydrogenation to give 4-(pyrrolidin-1-yl)aniline. orgsyn.orgorgsyn.org
Sandmeyer Reaction & Esterification: Convert the aniline to a diazonium salt and subsequently to 4-(pyrrolidin-1-yl)benzoic acid, which can then be esterified with ethanol to yield the final product. A more direct approach from the aniline would be diazotization followed by cyanation, hydrolysis of the nitrile to the carboxylic acid, and finally esterification.
A common laboratory preparation of a similar compound, ethyl 4-aminobenzoate (Benzocaine), involves the esterification of 4-aminobenzoic acid with ethanol in the presence of sulfuric acid. libretexts.org This precursor can then be further modified.
Synthesis of Key Intermediates and Precursors for Related Compounds
The synthesis of this compound and its analogues relies on the availability of key intermediates and precursors.
Ethyl 4-aminobenzoate: This is a crucial intermediate. It is typically synthesized by the Fischer esterification of 4-aminobenzoic acid with ethanol. chegg.comsciencemadness.org Alternatively, it can be prepared by the reduction of ethyl 4-nitrobenzoate (B1230335), for instance, through catalytic hydrogenation using a platinum oxide catalyst. orgsyn.org
4-Halobenzoic Acids and their Esters: Compounds like 4-fluorobenzoic acid or ethyl 4-bromobenzoate are important precursors for introducing the pyrrolidine ring via nucleophilic aromatic substitution or cross-coupling reactions.
Substituted Pyrrolidines: For the synthesis of more complex analogues, pre-functionalized pyrrolidines are required. The amino acids L-proline and hydroxyproline are naturally occurring chiral pyrrolidines that serve as versatile starting materials. wikipedia.org Synthetic methods to access substituted pyrrolidines include cycloaddition reactions and multi-component reactions. nih.govtandfonline.com
| Intermediate/Precursor | Typical Synthesis Method | Role in Synthesis |
| Ethyl 4-aminobenzoate | Fischer esterification of 4-aminobenzoic acid chegg.comsciencemadness.org or reduction of ethyl 4-nitrobenzoate. orgsyn.org | Precursor for further functionalization or diazotization reactions. |
| Ethyl 4-fluorobenzoate | Esterification of 4-fluorobenzoic acid. | Substrate for nucleophilic aromatic substitution with pyrrolidine. |
| 4-(Pyrrolidin-1-yl)aniline | Reduction of 1-(4-nitrophenyl)pyrrolidine. | Intermediate for conversion to the corresponding benzoic acid. |
| Substituted Pyrrolidines | From chiral pool (e.g., L-proline) or via cycloaddition/multi-component reactions. wikipedia.orgnih.govtandfonline.com | Building blocks for complex analogues. |
Catalytic Approaches in Pyrrolidinyl Benzoate Synthesis
Catalysis plays a significant role in the efficient synthesis of pyrrolidinyl benzoates.
Acid Catalysis: As mentioned, strong acids like sulfuric acid are standard catalysts for the Fischer esterification to form the benzoate ester. chegg.comsciencemadness.org
Transition Metal Catalysis:
Palladium Catalysis: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming the C-N bond between an aryl halide (like ethyl 4-bromobenzoate) and pyrrolidine.
Copper Catalysis: Copper-catalyzed reactions can also be employed for the N-arylation of amines. For example, copper-catalyzed condensation of α-diazo reagents with N-aryl γ-lactams can yield functionalized pyrrolidines. dntb.gov.ua
Tungsten Catalysis: Low-valent tungsten catalysts, such as W(CO)₆, have been used for the carbonylative synthesis of benzoates from aryl iodides and alcohols, offering an alternative route to the benzoate moiety. nih.gov
Organocatalysis: Pyrrolidine itself, or its derivatives, can act as organocatalysts in various transformations. chimia.ch While not directly forming the target molecule, these catalytic systems are crucial in synthesizing complex pyrrolidine-containing structures that can be used as building blocks. For example, pyrrolidine can catalyze domino reactions to form various heterocycles. chimia.ch
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of NMR signals, the connectivity and chemical environment of each atom in a molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. For Ethyl 4-(pyrrolidin-1-yl)benzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the pyrrolidine (B122466) ring, and the benzene (B151609) ring.
Based on data from the analogous compound, Ethyl 4-(dimethylamino)benzoate (B8555087), the following chemical shifts are anticipated. sigmaaldrich.comsigmaaldrich.com The ethyl group protons would present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂-O), a characteristic pattern for an ethoxy group. The aromatic protons on the benzene ring, being in a para-substituted system, would likely appear as two distinct doublets. The protons of the pyrrolidine ring are expected to show multiplets due to their similar chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogue Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.3 | Triplet | 3H |
| Pyrrolidine -CH₂- | ~2.0 | Multiplet | 4H |
| Pyrrolidine -CH₂-N- | ~3.3 | Multiplet | 4H |
| Ethyl -CH₂-O- | ~4.3 | Quartet | 2H |
| Aromatic H (ortho to NH₂) | ~6.5 | Doublet | 2H |
| Aromatic H (ortho to C=O) | ~7.8 | Doublet | 2H |
Note: The chemical shifts are estimations based on data for Ethyl 4-(dimethylamino)benzoate and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions. sigmaaldrich.comsigmaaldrich.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The spectrum for this compound would show signals for the ethyl group carbons, the pyrrolidine ring carbons, the aromatic carbons, and the carbonyl carbon of the ester.
Drawing from data for Mthis compound, the aromatic carbons are expected at approximately 110.9 ppm (C-3, C-5), 131.5 ppm (C-2, C-6), 116.8 ppm (C-1), and 151.1 ppm (C-4). google.com The carbonyl carbon is anticipated to be the most deshielded, appearing at around 167.7 ppm. google.com The carbons of the pyrrolidine ring are predicted to be at approximately 25.5 ppm and 47.6 ppm. google.com The ethyl group carbons would likely appear around 14 ppm for the methyl and 60 ppm for the methylene.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogue Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Pyrrolidine -CH₂- | ~25.5 |
| Pyrrolidine -CH₂-N- | ~47.6 |
| Ethyl -CH₂-O- | ~60 |
| Aromatic C-3, C-5 | ~110.9 |
| Aromatic C-1 | ~116.8 |
| Aromatic C-2, C-6 | ~131.5 |
| Aromatic C-4 | ~151.1 |
| Carbonyl C=O | ~167.7 |
Note: These are estimated values based on data for Mthis compound and are subject to variation based on experimental conditions. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₇NO₂), the theoretical monoisotopic mass is 219.1259 g/mol . An HRMS analysis using a technique like electrospray ionization (ESI) in positive mode would be expected to detect the protonated molecule [M+H]⁺ at an m/z of approximately 220.1332. The high accuracy of HRMS can confirm the elemental formula and rule out other potential structures. nih.govgoogle.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would likely be performed in positive ion mode, generating the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for similar structures often involve the loss of the ethyl group, the ethoxy group, or cleavage of the pyrrolidine ring. google.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The suitability of a compound for GC analysis depends on its volatility and thermal stability. The analogous compound, Ethyl 4-(dimethylamino)benzoate, is known to be suitable for GC analysis. sigmaaldrich.comnacchemical.com Therefore, it is highly probable that this compound would also be amenable to GC-MS analysis. In a typical GC-MS experiment, the compound would be separated from a mixture and then ionized, usually by electron impact (EI). The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural components: the ester group, the aromatic ring, and the tertiary amine (pyrrolidine ring).
The analysis of the spectrum is based on the characteristic absorption frequencies of these groups. The most prominent absorption is expected from the carbonyl (C=O) stretching vibration of the ester functional group. This typically appears as a strong, sharp band in the region of 1720-1700 cm⁻¹. The exact position is influenced by the electronic effects of the para-substituted pyrrolidine group.
The spectrum also displays absorptions corresponding to the C-O stretching vibrations of the ester group, typically seen as two distinct bands between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring usually produce several peaks in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary aromatic amine (the pyrrolidine nitrogen attached to the benzene ring) is expected in the 1360-1250 cm⁻¹ range. Aliphatic C-H stretching from the ethyl and pyrrolidine groups will be observed in the 3000-2850 cm⁻¹ range.
By comparing with related structures like Benzocaine (B179285) (Ethyl 4-aminobenzoate) nist.gov, Ethyl Benzoate (B1203000) chemicalbook.comchegg.com, and other substituted benzoates nist.govchemicalbook.com, the expected IR absorption bands for this compound can be reliably assigned.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| Ester Carbonyl (C=O) | Stretch | 1720-1700 | Strong |
| Aromatic C=C | Stretch | 1610-1580, 1510-1450 | Medium-Strong |
| Tertiary Amine (C-N) | Stretch | 1360-1250 | Medium |
| Ester (C-O) | Asymmetric Stretch | 1300-1200 | Strong |
| Ester (C-O) | Symmetric Stretch | 1150-1000 | Medium |
| Aromatic C-H (p-sub) | Bend (out-of-plane) | 860-800 | Strong |
This table presents expected values based on typical ranges for the specified functional groups.
X-ray Crystallography and Solid-State Structure Determination (for relevant derivatives)
While the specific crystal structure for this compound is not extensively detailed in publicly available literature, analysis of its closely related derivatives via X-ray crystallography provides significant insights into its likely solid-state conformation. These studies reveal key details about the geometry of the pyrrolidine ring and its spatial relationship to the substituted benzene ring.
A study on 4-methoxy-N-[(pyrrolidin-1-yl)carbo-thio-yl]benzamide revealed that the pyrrolidine ring adopts a twisted conformation on the central -CH₂-CH₂- bond. nih.gov In this derivative, the mean plane of the pyrrolidine ring is significantly inclined to the plane of the benzoyl ring by an angle of 72.79 (15)°. nih.gov This substantial twist indicates that a planar arrangement between the two rings is sterically hindered.
In another relevant derivative, 1-[(4-methylbenzene)sulfonyl]pyrrolidine , the molecular structure was determined to have an S-N bond length of 1.625 (2) Å. nih.gov The conformation, when viewed down the S-N bond, shows that both N-C bonds of the pyrrolidine ring are oriented gauche to the S-C bond of the tosyl group, with torsion angles of -65.6 (2)° and 76.2 (2)°. nih.gov This gauche orientation is a common low-energy conformation for such linkages.
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Pyrrolidin 1 Yl Benzoate Derivatives
Substitution Reactions on the Benzoate (B1203000) and Pyrrolidine (B122466) Scaffolds
The structure of ethyl 4-(pyrrolidin-1-yl)benzoate allows for substitution reactions on both the aromatic benzoate ring and the saturated pyrrolidine ring.
The pyrrolidine nitrogen, being a strong activating group, directs electrophilic aromatic substitution to the ortho positions (relative to the pyrrolidinyl group). Due to the para-substitution of the ester, these positions are at C3 and C5 of the benzene (B151609) ring. While specific examples for this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on similarly activated aromatic systems are well-established. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are expected to proceed at the ortho positions, provided that appropriate reaction conditions are chosen to control selectivity and avoid polysubstitution.
On the pyrrolidine scaffold, substitution reactions can occur, often involving the α-carbon adjacent to the nitrogen. For instance, the oxidation of N-aryl pyrrolidines can lead to the formation of an intermediate iminium ion, which can then be attacked by nucleophiles to yield α-substituted pyrrolidines. pdx.edunih.gov
A common method for the synthesis of N-aryl pyrrolidines involves the nucleophilic substitution of a leaving group on an aromatic ring by pyrrolidine. In the context of this compound synthesis, this would typically involve the reaction of pyrrolidine with an ethyl 4-halobenzoate (e.g., ethyl 4-fluorobenzoate (B1226621) or ethyl 4-chlorobenzoate) under conditions that facilitate nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing ester group para to the halogen activates the ring towards nucleophilic attack. nih.govlibretexts.orgrsc.orgsigmaaldrich.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of the C-N bond between the aryl group and the pyrrolidine nitrogen. nih.govnih.govresearchgate.netresearchgate.netchegg.com
Cyclization and Condensation Reactions in Analog Formation
This compound and its derivatives can participate in various cyclization and condensation reactions to form more complex heterocyclic structures. These reactions are crucial in the synthesis of pharmaceutical analogs.
One common strategy involves the hydrolysis of the ester group to the corresponding carboxylic acid, 4-(pyrrolidin-1-yl)benzoic acid. This carboxylic acid can then be activated and reacted with a variety of bifunctional reagents to form new rings. For example, condensation with hydrazines can lead to the formation of hydrazides, which can be further cyclized into various heterocyclic systems. nih.gov
Condensation reactions can also involve the aromatic ring or the pyrrolidine moiety. For instance, if the aromatic ring is functionalized with an appropriate group, intramolecular cyclization can occur. An example is the synthesis of benzolactams from L-homophenylalanine ethyl ester, which involves nitration followed by a hydrogenation-cyclization sequence. researchgate.net
Furthermore, the ester group of this compound can participate in condensation reactions like the Claisen condensation. In a mixed Claisen condensation, the ester can react with another ester or a ketone to form β-dicarbonyl compounds. Since this compound does not have α-hydrogens, it can act as the acceptor component in such reactions. libretexts.org
The Knoevenagel condensation provides another route for analog formation, where an active methylene (B1212753) compound condenses with an aldehyde or ketone. While this compound itself is not a direct participant, its derivatives with aldehyde or ketone functionalities could undergo such reactions. researchgate.net
Below is a table summarizing some condensation reactions relevant to the formation of analogs from similar starting materials.
| Reaction Type | Reactants | Product Type | Reference |
| Hydrazide Formation | Ethyl 4-(2',5'-dioxo pyrrolidin-1-yl) benzoate, Hydrazine hydrate | 4-(2',5'-dioxo pyrrolidin-1-yl) benzoic acid hydrazide | nih.gov |
| Mixed Claisen Condensation | Ethyl benzoate, Ethyl acetate | β-keto ester | libretexts.org |
| Knoevenagel Condensation | Ethyl 4-chloroacetoacetate, Benzaldehyde | Ethyl 2-chloroacetyl-3-phenylpropenoate | researchgate.net |
Oxidative and Reductive Transformations
The this compound molecule has several sites that can undergo oxidative and reductive transformations.
The pyrrolidine ring is susceptible to oxidation, particularly at the α-carbon to the nitrogen. Oxidation of N-acyl or N-aryl pyrrolidines can yield the corresponding lactams (pyrrolidin-2-ones). researchgate.netbeilstein-journals.org Various oxidizing agents, including hypervalent iodine reagents and iron complexes, have been employed for such transformations. nih.govresearchgate.net Electrochemical methods also provide a means for the selective oxidation of pyrrolidines. harvard.edu
The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, yielding (4-(pyrrolidin-1-yl)phenyl)methanol. libretexts.orgharvard.edu The use of milder reducing agents like sodium borohydride (B1222165) is generally not effective for the reduction of esters.
A key reductive transformation in the synthesis of many aminoaromatic compounds is the reduction of a nitro group. For instance, the synthesis of ethyl 4-aminobenzoate (B8803810), a precursor for many derivatives, is often achieved by the reduction of ethyl 4-nitrobenzoate (B1230335). This reduction can be carried out using various methods, including catalytic hydrogenation or reduction with metals in acidic media. orgsyn.org A method using indium metal in the presence of ammonium (B1175870) chloride has also been reported for this selective reduction. orgsyn.org
| Transformation | Substrate Moiety | Reagent(s) | Product Moiety | Reference(s) |
| Oxidation | Pyrrolidine | Fe(II)-H₂O₂ or Iron complex/O₂ | Pyrrolidin-2-one | researchgate.netbeilstein-journals.org |
| Oxidation | Pyrrolidine | Hypervalent iodine reagents/TMSBr | α-hydroxy-β,β-dibromopyrrolidine | nih.gov |
| Reduction | Ester | LiAlH₄ | Primary alcohol | libretexts.orgharvard.edu |
| Reduction | Nitro group (on precursor) | Indium/NH₄Cl | Amino group | orgsyn.org |
Mechanistic Pathways of Key Synthetic Steps
The synthesis of this compound and its derivatives can be achieved through several key reactions, each with a distinct mechanistic pathway.
One of the most important methods for the formation of the N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves an aryl halide (e.g., ethyl 4-bromobenzoate) and an amine (pyrrolidine). The catalytic cycle generally proceeds through the following steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation.
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. nih.govnih.govresearchgate.netresearchgate.net
Another significant pathway is nucleophilic aromatic substitution (SNA_r) . This mechanism is particularly relevant when a strong electron-withdrawing group is present on the aromatic ring, ortho or para to a good leaving group. In the synthesis of this compound from ethyl 4-fluorobenzoate, the mechanism involves:
Nucleophilic Attack: The pyrrolidine nitrogen attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored. nih.govrsc.orgsigmaaldrich.comquora.com
The reduction of a nitro group on a precursor like ethyl 4-nitrobenzoate to form ethyl 4-aminobenzoate is a crucial step for many synthetic routes. When using indium metal, the reaction is believed to proceed via single electron transfer from the indium metal to the nitro group, followed by a series of protonation and further reduction steps to yield the amine. orgsyn.org
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations of Pyrrolidinyl Benzoate (B1203000) Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Molecular docking simulations for derivatives containing pyrrolidine (B122466) and benzoate moieties have revealed detailed interaction profiles within the binding pockets of various protein targets. For instance, studies on pyrrolidine-2,3-dione (B1313883) derivatives targeting inducible nitric oxide synthase (iNOS) have shown that ligand stability is achieved through a combination of specific interactions. beilstein-journals.org Hydrogen bonds are commonly observed with key amino acid residues such as Cys200 and Ser242. beilstein-journals.org
Beyond hydrogen bonding, van der Waals forces play a crucial role in stabilizing the ligand-protein complex, with significant interactions reported with residues like Thr190, Trp194, and Gly202. beilstein-journals.org Similarly, docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease identified interactions with residues including GLU166, HIS163, CYS145, and GLY143. nih.gov The analysis of these binding pockets helps to understand how the size, shape, and electronic properties of the pyrrolidinyl benzoate scaffold can be modified to enhance binding and selectivity for a specific target. The presence of specific functional groups, such as an electron-withdrawing nitro group on an associated aromatic ring, can enhance interactions by optimizing hydrogen bonding with key residues. beilstein-journals.org
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger predicted binding affinity. For example, a pyrrolidine-2,3-dione derivative showed a strong binding affinity for iNOS with a score of -9.51 kcal/mol. beilstein-journals.org These scores are used to rank compounds and prioritize them for synthesis and biological testing.
Docking studies on N-ethyl-4-(pyridin-4-yl)benzamide based compounds targeting Rho-associated kinase-1 (ROCK1) have identified key active site interactions, including hydrogen bonds with catalytic residues like M156 and K105. nih.gov The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known crystal ligand structure, with values less than 2 Å generally considered a good fit. nih.gov Advanced techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be employed after docking to further refine the binding free energy calculations by considering factors like electrostatic and van der Waals energies. nih.gov
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrrolidine-2,3-dione derivative | iNOS | -9.51 | Cys200, Ser242, Thr190, Trp194 | beilstein-journals.org |
| Propyl gallate (Benzoate derivative) | SARS-CoV-2 Mpro | -42.13 (Docking Score) | GLU166, HIS163, SER144, CYS145 | nih.gov |
| N-ethyl-4-(pyridin-4-yl)benzamide derivative | ROCK1 | Not Specified | M156, K105 | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties and geometric structures of molecules from first principles, providing deep insights into their intrinsic stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-311G+(d,p) or cc-pVDZ, researchers can perform geometry optimization to find the most stable conformation of a molecule. nih.govresearchgate.net The validity of the optimized structure is often confirmed by comparing calculated spectroscopic data, such as FT-IR vibrational frequencies and NMR chemical shifts, with experimental values. nih.govresearchgate.net
DFT is also crucial for analyzing a molecule's reactivity through its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Other quantum chemical parameters derived from DFT, such as electronegativity, chemical potential, hardness, and softness, can further describe the electronic properties and reactivity of the molecule. researchgate.net
| Parameter | Description | Example Calculated Value (for a benzoate derivative) | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.63 eV | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.50 eV | researchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3.13 eV | researchgate.net |
Ab initio (from first principles) quantum chemistry methods, which include DFT, are fundamental in determining the molecular properties of compounds like Ethyl 4-(pyrrolidin-1-yl)benzoate. These calculations provide optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net For example, DFT calculations have been used to successfully predict the C-O and C-N bond lengths in related benzoate structures, showing good correlation with experimental data from X-ray crystallography. researchgate.net
While tautomerization—the migration of a proton accompanied by a switch of a single bond and adjacent double bond—is a potential phenomenon in molecules with specific functional groups, dedicated ab initio studies focusing specifically on the tautomeric forms of this compound are not extensively reported in the available literature. However, the foundational methods used to study molecular properties would be the same ones applied to investigate the relative energies and stabilities of different tautomers if they were predicted to exist.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for a desired biological effect.
The process begins with the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties. nih.gov Software such as DRAGON is often used for this purpose. nih.gov Feature selection techniques are then applied to identify the most relevant descriptors that correlate with the biological activity. nih.gov
Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning approaches like Artificial Neural Networks (ANN), are used to build the QSAR model. nih.gov The predictive power and robustness of the model are assessed using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov More advanced methods like 3D-QSAR and 5D-QSAR can also be employed, which consider the three-dimensional conformations of the molecules and their interactions with a receptor model. nih.govresearchgate.net For example, a 5D-QSAR study on EGFR inhibitors successfully created a model based on hydrogen bond acceptor, hydrophobic, and salt bridge contributions to activity. nih.gov
2D-QSAR and 3D-QSAR Approaches (e.g., CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their activities.
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as molecular weight, logP, and topological indices. For a compound like this compound, these descriptors would be correlated with a specific biological activity, for instance, its local anesthetic effect. A hypothetical 2D-QSAR equation might look like:
Biological Activity = c₀ + c₁ (logP) + c₂ (Molecular Weight) + c₃ (Topological Polar Surface Area)
While specific 2D-QSAR studies on this compound are scarce, research on related local anesthetics has shown that properties like polarizability, polarity, and hydrogen bonding capacity are crucial for their activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by considering the three-dimensional properties of molecules. In a typical CoMFA study, a set of structurally aligned molecules is placed in a 3D grid, and their steric and electrostatic interaction fields with a probe atom are calculated. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.
For a series of analogs of this compound, a CoMFA study would likely reveal key structural features for activity. For example, the analysis might indicate that bulky substituents on the pyrrolidine ring are sterically disfavored, while specific electrostatic potential distributions around the benzoate ester are critical for receptor binding. Studies on other heterocyclic compounds have successfully used CoMFA to identify the contributions of steric and electrostatic fields to their biological activities. mdpi.comnih.gov A study on pyrrolidine derivatives demonstrated the utility of CoMFA and other 3D-QSAR methods in designing new potent inhibitors by visualizing the favorable and unfavorable regions for steric and electrostatic interactions. scispace.com
A representative table for a CoMFA study on a series of related compounds might include the following statistical parameters:
| Statistical Parameter | Value | Description |
| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (non-cross-validated r²) | > 0.6 | Shows the correlation between predicted and actual activities. |
| Standard Error of Prediction | Low | Represents the accuracy of the predictions. |
| F-statistic | High | Indicates the statistical significance of the model. |
| Optimal Number of Components | 1-5 | The number of latent variables used in the PLS model. |
This table illustrates typical statistical results for a robust 3D-QSAR model.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged centers.
For this compound, which is structurally related to local anesthetics like procaine (B135), a pharmacophore model would likely consist of:
An aromatic ring (from the benzoate moiety).
A hydrogen bond acceptor (the carbonyl oxygen of the ester).
A hydrophobic feature (the ethyl group and the pyrrolidine ring).
A positively ionizable feature (the nitrogen atom of the pyrrolidine ring at physiological pH).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening . nih.gov This allows for the rapid identification of new compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. For instance, a pharmacophore model based on the structural features of this compound could be used to discover novel local anesthetics or compounds targeting similar biological pathways. Studies on various molecular targets have demonstrated the success of pharmacophore-based virtual screening in identifying novel hit compounds. nih.govmdpi.com
The process of pharmacophore-based virtual screening can be summarized in the following steps:
| Step | Description |
| 1. Pharmacophore Model Generation | A model is created based on a set of active compounds or the structure of the biological target. |
| 2. Model Validation | The model's ability to distinguish between active and inactive compounds is tested. |
| 3. Database Screening | The validated model is used to search a large database of chemical compounds. |
| 4. Hit Filtering and Ranking | The identified compounds (hits) are filtered based on various criteria (e.g., drug-likeness, ADME properties) and ranked based on their fit to the pharmacophore model. |
| 5. Experimental Validation | The top-ranked hits are then tested experimentally to confirm their biological activity. |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties via Computational Models
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. researchgate.net Computational models provide a rapid and cost-effective way to predict these properties early in the discovery process. researchgate.net
For this compound, various ADME parameters can be predicted using a range of in silico tools and web servers (e.g., SwissADME, pkCSM). plos.orgnih.gov These predictions are based on the molecule's physicochemical properties and correlations derived from large datasets of experimental results.
A summary of predicted ADME properties for a compound like this compound would likely include:
| ADME Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal wall. johnshopkins.edu |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-penetrant | Determines if the compound can reach the central nervous system. |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to act on its target. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes | Predicts potential drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Low to Moderate | Indicates the likely route and rate of elimination from the body. |
Furthermore, adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, can be computationally assessed. These rules help to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans.
Analysis of Electronic Descriptors and Reactivity Indices (e.g., Electrophilicity Index, Fukui Functions)
The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. Computational methods based on Density Functional Theory (DFT) can be used to calculate a variety of electronic descriptors and reactivity indices.
For this compound, these descriptors can provide insights into its chemical behavior. Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is useful for predicting the reactivity of a compound in various chemical and biological processes.
Fukui Functions (f(r)): These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites within a molecule, providing a detailed map of its local reactivity. For this compound, Fukui functions could pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its metabolic pathways and potential interactions with biological macromolecules.
A hypothetical analysis of the electronic descriptors for this compound might reveal the following:
| Electronic Descriptor | Predicted Information |
| HOMO Energy | Localized on the pyrrolidine-substituted benzene (B151609) ring, indicating this region is prone to electrophilic attack. |
| LUMO Energy | Distributed over the benzoate ester group, suggesting this area is susceptible to nucleophilic attack. |
| Electrophilicity Index | A moderate value, indicating a balance between electrophilic and nucleophilic character. |
| Fukui Functions | Identification of specific atoms on the aromatic ring and the carbonyl carbon as the most reactive sites. |
These theoretical studies, from broad QSAR analyses to detailed quantum mechanical calculations, are invaluable for building a comprehensive profile of this compound and guiding the design of new analogs with improved properties.
Biological Activity and Pharmacological Investigations of Pyrrolidinyl Benzoate Derivatives
Antimicrobial Activity Research
Pyrrolidine (B122466) derivatives are recognized as essential structural units in many compounds developed for the pharmaceutical industry due to their diverse biological functions, including antimicrobial properties. nih.gov The core structure of these compounds, particularly those related to "Ethyl 4-(pyrrolidin-1-yl)benzoate," has served as a scaffold for the synthesis of new agents with potential therapeutic applications. ontosight.ai
Antibacterial Efficacy Studies (against Gram-positive and Gram-negative bacteria)
Research into the antibacterial effects of pyrrolidinyl benzoate (B1203000) and related derivatives has shown promising activity against a spectrum of bacteria. For instance, a study on thiazole-based pyrrolidine derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com One particular compound, a 4-F-phenyl derivative, was noted for its ability to inhibit these bacteria with minimal toxicity. biointerfaceresearch.com The structural differences in the cell walls between Gram-positive and Gram-negative bacteria are thought to contribute to this selectivity, with the outer membrane of Gram-negative bacteria often acting as a barrier. biointerfaceresearch.com
In a study of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives, compounds were tested against various bacterial strains. The results, presented in the table below, indicate a broad range of activity.
Interactive Data Table: Antibacterial Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | P. aeruginosa | E. coli |
| C1 | 12.5 | 25 | 25 | 50 |
| C2 | 25 | 50 | 50 | 100 |
| C3 | 6.25 | 12.5 | 12.5 | 25 |
| C4 | 50 | 100 | >100 | >100 |
| C5 | 12.5 | 25 | 25 | 50 |
| Standard (Ciprofloxacin) | 3.12 | 6.25 | 6.25 | 3.12 |
Source: Adapted from in vitro antibacterial screening data.
Furthermore, studies on pyrrolidine dithiocarbamate (B8719985), another related compound, have shown that it possesses antibacterial properties that are significantly enhanced by the presence of zinc. researchgate.net This suggests that the chelation of metal ions may play a role in the antimicrobial effects of certain pyrrolidine derivatives.
Antifungal Efficacy Studies
The antifungal potential of pyrrolidine derivatives has also been an area of active investigation. Studies on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate to low antifungal activity against selected fungal species when compared to reference drugs like nystatin. nih.gov Similarly, some piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives were screened for their in vitro antifungal activity against Candida albicans, with some compounds inhibiting growth at MIC values ranging from 32-512 µg/ml. nih.gov
Research on 4-pyrrolidine-based thiosemicarbazones, synthesized from 4-pyrrolidinyl-benzaldehyde, has also pointed towards potential antifungal applications, adding to the growing body of evidence for the broad-spectrum antimicrobial possibilities of this class of compounds. nih.gov
Mechanism of Antimicrobial Action (e.g., Inhibition of Nucleic Acid and Protein Synthesis)
The antimicrobial action of pyrrolidinyl benzoate derivatives is often attributed to their ability to inhibit essential bacterial enzymes. A key mechanism of action is the inhibition of dihydrofolate reductase (DHFR). nih.govmdpi.com DHFR is a critical enzyme in the folate metabolism pathway, which is essential for the synthesis of DNA and other cellular components. nih.gov By inhibiting this enzyme, these compounds disrupt cellular proliferation, leading to an antimicrobial effect. nih.gov Thiosemicarbazones derived from 4-pyrrolidinyl-benzaldehyde, for example, are recognized as a major family of DHFR inhibitors. nih.gov
Another significant mechanism is the inhibition of the enoyl-acyl carrier protein (enoyl-ACP) reductase, a key enzyme in the bacterial fatty acid synthase system (FASII). nih.govnih.gov This pathway is responsible for the synthesis of fatty acids, which are vital components of bacterial cell membranes. The enzymes in the bacterial FASII system are significantly different from those in mammals, making them attractive targets for developing new antibacterial agents. nih.gov Some 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives have been designed as dual-target inhibitors, targeting both DHFR and enoyl-ACP reductase simultaneously. nih.gov This dual-inhibition strategy is a promising approach to enhance therapeutic efficacy. nih.gov
Additionally, other proposed mechanisms for related compounds include the rupturing of the bacterial cell wall through binding to penicillin-binding proteins (PBPs). researchgate.net
Antitubercular Activity Studies
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel structures and mechanisms of action. nih.govnih.gov Pyrrolidine derivatives, including those based on a benzoate scaffold, have been identified as a promising class of compounds in this area. nih.gov
Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)
Several studies have demonstrated the efficacy of pyrrolidinyl benzoate derivatives and related structures against Mycobacterium tuberculosis, particularly the standard laboratory strain H37Rv. Pyrvinium pamoate, a complex chemical containing a pyrrolidine ring, was found to inhibit the in vitro growth of M. tb H37Rv with a minimum inhibitory concentration (MIC) of 1.65 μg/mL. nih.gov
In a significant study, 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain. nih.gov The results showed that many of these compounds exhibited potent activity, as detailed in the table below.
Interactive Data Table: Antitubercular Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| C1 | 6.25 |
| C2 | 12.5 |
| C3 | 3.12 |
| C4 | 25 |
| C5 | 6.25 |
| Standard (Isoniazid) | 0.25 |
Source: Adapted from in vitro antitubercular screening data.
Furthermore, research on pyrimidine-tethered benzothiazole (B30560) derivatives also revealed significant anti-mycobacterial properties against M. tuberculosis H37Rv. nih.gov
Enzyme Inhibition Studies (e.g., DHFR, ENR-reductase)
The primary mechanism for the antitubercular activity of many pyrrolidinyl benzoate derivatives is the inhibition of key mycobacterial enzymes. As with their broader antibacterial action, dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA) are the principal targets. mdpi.comnih.gov
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for the survival of M. tuberculosis. A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and shown to be effective inhibitors of the DHFR enzyme. nih.gov The pyrrolidine moiety in these compounds is considered a crucial pharmacophore that enhances binding affinity to the active site of DHFR. researchgate.net
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA, an enoyl-acyl carrier protein reductase (ENR), is a vital enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antitubercular drugs. nih.govnih.gov High-throughput screening has identified pyrrolidine carboxamides as a novel and potent class of InhA inhibitors. nih.govnih.gov Structural studies have elucidated the binding mode of these inhibitors within the enzyme's active site. nih.govnih.gov The development of dual-target inhibitors that act on both DHFR and InhA represents a strategic approach to developing more effective anti-TB therapies. nih.gov
Anticancer and Cytotoxic Activity Assessments
The evaluation of pyrrolidinyl benzoate and related heterocyclic derivatives has uncovered their potential to inhibit the growth of various cancer cells and induce programmed cell death.
A variety of pyrrolidine-containing derivatives have demonstrated cytotoxic effects against a panel of human cancer cell lines. For instance, a series of novel pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were synthesized and evaluated for their anti-cancer activity. nih.gov Among these, certain compounds showed potent activity against human lung cancer (A549), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. nih.gov Specifically, compound 9e had a strong cytotoxic effect on A549 cells with an IC50 value of 4.55 µM, while compound 10b was potent against MCF-7 cells with an IC50 of 1.66 µM. nih.gov The most potent derivative, 10a , exhibited an IC50 of 0.19 µM against PC3 cells. nih.gov
Similarly, newly designed spiro-pyridine derivatives based on an N-(ethyl benzoate) moiety were tested against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov The spiro-pyridine compounds 5 , 7 , and 8 showed promising results, with IC50 values against the Caco-2 cell line ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM, which is comparable to the reference drug Doxorubicin (IC50 = 12.49 ± 1.10 μM). nih.gov These derivatives also showed potency against HepG-2 cells, with IC50 values under 10 μM. nih.gov
Furthermore, pyrimidine-based derivatives have been investigated as potential anticancer agents. Compounds 7d , 9s , and 13n showed superior inhibitory activities against A549 and HepG2 cell lines compared to the standard drug Pazopanib. nih.gov
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | 4.55 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | 0.19 µM | nih.gov |
| Spiro-pyridine 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 μM | nih.gov |
| Spiro-pyridine derivatives (5, 7, 8) | HepG-2 (Liver) | < 10 µM | nih.gov |
| Pyrimidine (B1678525) derivative 7d | A549 (Lung) | 9.19 - 13.17 µM | nih.gov |
| Pyrimidine derivative 7d | HepG2 (Liver) | 11.94 - 18.21 µM | nih.gov |
| Benzoxazole (B165842) clubbed 2-pyrrolidinone (B116388) 19 | SNB-75 (CNS) | 35.49% Growth Inhibition | mdpi.com |
| Benzoxazole clubbed 2-pyrrolidinone 20 | SNB-75 (CNS) | 31.88% Growth Inhibition | mdpi.com |
The anticancer effects of these derivatives are often linked to their ability to induce apoptosis, a form of programmed cell death. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is crucial in this process. nih.gov An increase in the Bax/Bcl-2 ratio is an indicator of a shift towards apoptosis. nih.gov
Studies on pyrrolo[2,3-d]pyrimidine derivatives revealed that their cytotoxic activity is mediated by apoptosis. nih.gov For example, compound 9e was found to induce late-stage apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase. nih.gov Western blot analysis confirmed that this compound reduced the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This suggests that the compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov
Similarly, spiro-pyridine derivatives demonstrated the ability to activate Bax and suppress Bcl-2 expression to varying degrees. nih.gov Compound 7 , which was highly cytotoxic to Caco-2 cells, significantly activated the Bax gene (7.5-fold increase) and suppressed Bcl-2 (0.194-fold), promoting apoptosis. nih.gov This was accompanied by an increase in the cell population in the S phase of the cell cycle, indicating cell cycle modulation. nih.gov
Anti-inflammatory and Analgesic Properties
Pyrrolidine and its derivatives are recognized scaffolds in the development of anti-inflammatory and analgesic agents. nih.govnih.gov The pyrrole (B145914) ring is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs). pensoft.net
Research into new pyrrolidine derivatives has identified compounds with significant anti-inflammatory and analgesic effects. nih.gov In one study, compounds A-1 and A-4 were identified as having the highest anti-inflammatory and analgesic activities, respectively. nih.gov The mechanism of action for these compounds was explored through in silico docking studies with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for NSAIDs. nih.gov
Another class of pyrrole derivatives showed a potent anti-nociceptive profile in in vivo tests, comparable to existing marketed drugs. nih.gov Furthermore, benzoxazole clubbed 2-pyrrolidinones have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme linked to neuroinflammation. mdpi.com Compound 20 from this series reduced pain response in a dose-dependent manner in animal models. mdpi.com
Receptor Antagonist/Agonist Activity
Very Late Antigen-4 (VLA-4), an integrin receptor, plays a critical role in leukocyte trafficking and adhesion during inflammatory responses. frontiersin.org Antagonists of VLA-4 are therefore of significant interest for treating inflammatory diseases. nih.govbenthamscience.com A novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives were synthesized and identified as potent VLA-4 antagonists. nih.gov Optimization of this series led to compounds 15b and 15e , which exhibited strong activity with an IC50 of 1.6 nM. nih.gov Compound 15e also demonstrated efficacy in a murine asthma model when administered orally. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Inhibiting the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. nih.gov A series of pyrimidine-based derivatives were designed and synthesized as potent VEGFR-2 inhibitors. nih.gov
In a related study, new spiro-pyridine derivatives were evaluated for their ability to inhibit both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov Compound 7 from this series was found to inhibit VEGFR-2 with a sub-micromolar IC50 value of 0.221 μM. nih.gov Other research has focused on developing multi-targeted tyrosine kinase inhibitors that block VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases. nih.gov
MAPK1 Affinity
Currently, there is no available scientific literature or research data detailing the affinity of this compound or its close derivatives for the Mitogen-Activated Protein Kinase 1 (MAPK1). Extensive searches of chemical and pharmacological databases have not yielded any studies investigating the interaction between these compounds and the MAPK1 signaling pathway. This pathway is a critical regulator of various cellular processes, and its components are targets for numerous drug discovery efforts, particularly in oncology and inflammatory diseases. nih.gov Future research may explore the potential for pyrrolidinyl benzoate derivatives to modulate MAPK1 activity.
Investigations of Other Pharmacological Activities (e.g., Antimalarial, Antidepressant, Antiviral, Anti-HIV, Antioxidant)
The pyrrolidine scaffold is a key feature in a wide array of compounds that have been investigated for various therapeutic effects. nih.govfrontiersin.org These include, but are not limited to, antimalarial, antidepressant, antiviral, anti-HIV, and antioxidant activities.
The rise of drug-resistant strains of Plasmodium parasites necessitates the discovery of novel antimalarial agents. The pyrrolidine ring has been identified as a promising pharmacophore in this area. nih.gov
Researchers have identified a class of 4-aryl-N-benzylpyrrolidine-3-carboxamides with potent antimalarial properties. nih.govepa.gov Through a hybrid target-phenotype approach, GNF-Pf-4691 was identified from a phenotypic screening database due to its structural resemblance to known aspartic protease inhibitors. epa.gov Optimization of this lead compound led to the discovery of (+)-54b (CWHM-1008), which demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govepa.gov This compound was also found to be orally efficacious in a mouse model of malaria. nih.govepa.gov
Another study synthesized various piperazine (B1678402) and pyrrolidine derivatives and evaluated their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of P. falciparum. nih.gov The findings highlighted that the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were critical for antiplasmodial activity. nih.gov The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed high potency against P. falciparum and was significantly less toxic to mammalian cells. nih.gov
Table 1: Antimalarial Activity of Selected Pyrrolidine Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Citation |
|---|---|---|---|
| (+)-54b (CWHM-1008) | 3D7 (drug-sensitive) | 46 | nih.gov |
| (+)-54b (CWHM-1008) | Dd2 (drug-resistant) | 21 | nih.gov |
| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | FCR-3 (chloroquine-resistant) | 500 | nih.gov |
The pyrrolidine scaffold is also a component of molecules investigated for their potential as antidepressant agents. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT), both of which are key targets in the treatment of depression. nih.gov Compounds 15 , 18 , 19 , and 30 from this series demonstrated significant affinity for both targets. nih.gov Further in vivo testing confirmed that these compounds act as 5-HT1A receptor agonists. nih.gov The literature also indicates that pyrrolidine-2,5-dione derivatives, in general, have shown good binding affinities for both the 5-HT1A receptor and SERT. researchgate.net
The pyrrolidine moiety is present in various compounds with demonstrated antiviral and anti-HIV activity. nih.govfrontiersin.org For instance, pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4. nih.govfrontiersin.org This receptor plays a crucial role in HIV infection, as the virus can use it to enter host cells. nih.govfrontiersin.org One such compound, which includes pyridine, piperazine, and pyrimidine rings in addition to the pyrrolidine ring, was identified as a potent CXCR4 antagonist with an IC50 of 79 nM. nih.govfrontiersin.org
Furthermore, novel pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives have been synthesized and tested for their antiviral activities against Rotavirus and Coxsackievirus B4, which are common causes of viral gastroenteritis. nih.gov Several of these compounds exhibited significant antiviral activity in cell-based assays. nih.gov Reviews on heterocyclic compounds have also noted the antiviral potential of pyrrole, pyrrolidine, and indole (B1671886) derivatives. researchgate.net
Several studies have explored the antioxidant properties of pyrrolidine derivatives. Pyrrolidine dithiocarbamate (PDTC) has been shown to be an effective scavenger of hydroxyl (•OH) and superoxide (B77818) anion (O2•−) radicals. uky.edu Its reaction rate with hydroxyl radicals is comparable to that of other potent antioxidants like ascorbate (B8700270) and glutathione. uky.edu Through these antioxidant properties, PDTC can protect against DNA strand breakage induced by oxidative stress. uky.edu
In another study, novel pyrrolo[3,4-d]pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant effects. mdpi.com The research confirmed the promising antioxidant activity of these compounds. mdpi.com The pyrrolidine ring is also found in naturally occurring alkaloids, such as habbemines A and B, which are known for their neurological and antioxidant effects. nih.gov
Structure Activity Relationship Sar and Medicinal Chemistry Optimization
Systematic Modification of Pyrrolidine (B122466) Ring Substituents
The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in drug discovery due to its favorable physicochemical properties and its ability to explore three-dimensional space, which can lead to enhanced interactions with biological targets. Systematic modifications of this ring in analogs of ethyl 4-(pyrrolidin-1-yl)benzoate have been a key strategy in optimizing biological activity.
Research into related pyrrolidine-containing compounds has demonstrated that the nature and position of substituents on the pyrrolidine ring are critical for activity. For instance, in a series of spiro-indolone-pyrrolidine derivatives designed as inhibitors of advanced glycation end products (AGEs), the stereochemistry and the substituents on the pyrrolidine ring were found to be crucial for their inhibitory activity. nih.gov The introduction of various aryl and benzoyl groups at different positions of the pyrrolidine ring led to compounds with significant activity against AGE formation. nih.gov
In another study focusing on pyrrolidineacetic acid derivatives as CCR5 antagonists for HIV-1 therapy, modifications on the pyrrolidine ring, specifically the attachment of a heteroarylpiperdin-1-yl-methyl group at the 4-position, were pivotal for potent binding and antiviral properties. This highlights the importance of the substitution pattern on the pyrrolidine scaffold for achieving high-affinity interactions with protein targets.
Furthermore, studies on pyrrolidine derivatives have shown that even subtle changes, such as the introduction of a hydroxyl or carboxamide group, can significantly impact biological activity and selectivity. nih.gov For example, in the development of anticancer agents, 2-(het)aryl-substituted pyrrolidine-1-carboxamides have shown promising in vitro and in vivo activities. nih.gov
Influence of Benzoate (B1203000) Moiety Modifications on Biological Activity
The benzoate moiety of this compound serves as a crucial aromatic anchor and a point for electronic modulation of the entire molecule. Modifications to this part of the scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Research on ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties has provided valuable insights into the SAR of this class of compounds, particularly in the context of anticancer activity. nih.gov In this study, various substitutions on the benzoate ring were explored, and their effects on cytotoxicity against different cancer cell lines were evaluated. The results indicated that the nature and position of substituents on the aromatic ring play a significant role in modulating the potency and selectivity of the compounds. nih.gov
For instance, the introduction of different groups on the phenyl ring of the benzoate ester can alter the electronic distribution and lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets. The cytotoxic activity of these compounds against MCF-7, A2780, and HT29 cancer cell lines showed a clear dependence on the substitution pattern. nih.gov
The following table summarizes the cytotoxic activity (IC₅₀ in µM) of selected ethyl benzoate derivatives with fused heterocyclic systems, which, while not direct analogs, provide insight into how modifications to a related scaffold can impact biological activity.
| Compound | MCF-7 (IC₅₀ µM) | A2780 (IC₅₀ µM) | HT29 (IC₅₀ µM) |
| 9a | 0.02 | 1.68 | >50 |
| 10a | 0.05 | 4.11 | >50 |
| 10b | 1.15 | 23.35 | >50 |
| 11a | 0.04 | 2.56 | >50 |
| 11b | 0.98 | 15.42 | >50 |
Data sourced from a study on ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties. nih.gov The compounds listed are not direct analogs of this compound but provide SAR insights for related structures.
Pharmacophore Hybridization Strategies for Enhanced Bioactivity
Pharmacophore hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. The scaffold of this compound is amenable to such strategies.
One approach involves hybridizing the pyrrolidine-benzoyl core with other known bioactive scaffolds. For example, the hybridization of pharmacophoric features from natural products like Discoipyrrole C and Combretastatin A-4 has led to the development of new anticancer agents. nih.gov This strategy involves creating hybrid molecules that incorporate key structural elements responsible for the biological activity of the parent compounds. While not directly involving this compound, this approach demonstrates the potential of using a pyrrole-like or pyrrolidine-containing fragment as a building block in pharmacophore hybridization. nih.gov
Another example is the design of novel Polo-like kinase 1 (PLK1) inhibitors using a hybridized 3D-QSAR model. nih.gov In this study, a new scaffold was proposed by combining features from two different series of known PLK1 inhibitors, leading to the synthesis of potent and selective compounds. nih.gov This illustrates how computational models can guide the hybridization of pharmacophores to design novel inhibitors.
The general principle involves identifying key interaction points of different pharmacophores with their respective targets and then designing a new molecule that incorporates these features in a single chemical entity. For this compound, this could involve linking the pyrrolidine or benzoate moiety to another pharmacophore known to interact with a specific biological target.
Optimization for Potency, Selectivity, and Biological Target Interaction
The ultimate goal of medicinal chemistry optimization is to fine-tune the lead compound to achieve the desired therapeutic profile, which includes high potency, selectivity for the intended target over off-targets, and favorable pharmacokinetic properties.
For derivatives of this compound, optimization strategies would involve a multiparameter approach. Based on the SAR data from related compounds, a systematic exploration of the chemical space around the lead structure would be undertaken.
Potency Enhancement:
Pyrrolidine Ring: Introduction of specific substituents at key positions (e.g., 2-, 3-, or 4-positions) to create additional interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. The stereochemistry of these substituents would also be a critical factor to control.
Benzoate Moiety: Modification of the ester group (e.g., replacing the ethyl group with other alkyl or aryl groups) or introducing substituents on the phenyl ring to modulate electronic properties and improve binding affinity.
Selectivity Improvement:
Target-Specific Interactions: Designing modifications that exploit unique features of the target's binding site that are not present in related off-targets. This could involve introducing bulky groups that cause steric hindrance with off-targets or incorporating functional groups that form specific interactions only with the desired target.
Physicochemical Properties: Adjusting properties like lipophilicity and pKa to favor distribution to the target tissue and reduce interactions with off-target proteins.
Biological Target Interaction:
Docking and Modeling: Utilizing computational tools to visualize the binding mode of the compounds within the active site of the biological target. This can provide valuable insights into key interactions and guide the design of new analogs with improved binding.
Biophysical Techniques: Employing techniques such as X-ray crystallography or NMR spectroscopy to obtain experimental evidence of the compound's interaction with the target protein, confirming the binding mode and guiding further optimization.
A study on benzofuran (B130515) derivatives as angiogenesis inhibitors demonstrated that the specific arrangement of functional groups on the scaffold was essential for inhibitory activity and selectivity against human umbilical vein endothelial cells (HUVEC). researchgate.net This underscores the importance of precise structural modifications for optimizing biological target interaction.
Advanced Analytical Method Development for Research and Characterization
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of various compounds. Its application to benzoate (B1203000) derivatives is well-established. ukim.mkresearchgate.net
High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection is a common method for analyzing compounds that possess a chromophore, a part of the molecule that absorbs UV or visible light. The benzene (B151609) ring and carbonyl group in Ethyl 4-(pyrrolidin-1-yl)benzoate allow it to absorb UV light, making this a suitable detection method.
The principle involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. For benzoate analysis, a reversed-phase C18 column is frequently employed. researchgate.net The detector measures the absorbance of the eluate at a specific wavelength, and the resulting signal is proportional to the concentration of the compound. A typical method for a related compound, sodium benzoate, uses a mobile phase of methanol (B129727) and a phosphate (B84403) buffer at a specific pH to achieve separation. ukim.mk
Research Findings: In developing an HPLC-UV method for this compound, method validation would be crucial. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For similar preservatives, recovery studies in the range of 80-110% are considered acceptable. ukim.mk The selection of the optimal wavelength for detection is critical; for benzoates, detection is often performed around 225-230 nm. ukim.mkresearchgate.net
Table 1: Illustrative HPLC-UV/Vis Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0), (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm (estimated λmax) |
| Expected Retention Time | ~ 5-7 minutes |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers higher sensitivity and selectivity compared to UV/Vis detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. This compound may exhibit some native fluorescence due to its aromatic structure and the nitrogen-containing substituent.
The principle is similar to HPLC-UV, but the detector measures the emission of light from the compound after excitation at a specific wavelength. This technique is advantageous when analyzing trace amounts of the analyte in complex samples, as fewer compounds naturally fluoresce, leading to lower background interference. If the native fluorescence is weak, pre-column or post-column derivatization with a fluorescent tag can be employed to enhance detection.
Research Findings: While specific studies on the fluorescence properties of this compound are not widely available, the analytical approach would involve scanning for optimal excitation and emission wavelengths (λex/λem) to maximize the signal-to-noise ratio. The development would focus on optimizing the mobile phase composition to enhance the fluorescence quantum yield while achieving good chromatographic separation.
Table 2: Potential HPLC-FLD Method Parameters for this compound
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (65:35, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Excitation Wavelength (λex) | ~280 nm (Hypothetical) |
| Emission Wavelength (λem) | ~350 nm (Hypothetical) |
| Detector Gain | High |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for compound identification and quantification.
LC-ESI-MS involves interfacing a liquid chromatograph with a mass spectrometer via an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analytes in the LC eluent, which are then analyzed by the mass spectrometer. This technique can provide the molecular weight of the analyte with high accuracy.
For even greater certainty in identification, tandem mass spectrometry (LC-ESI-MS/MS) is used. In this method, a specific ion (the precursor ion, e.g., the molecular ion [M+H]+ of this compound) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern is a unique "fingerprint" of the molecule, allowing for highly selective quantification and unambiguous identification. However, co-eluting compounds can sometimes suppress the ionization of the target analyte, a phenomenon known as the matrix effect, which must be considered during method development. nih.govmdpi.com
Research Findings: Analysis of this compound (Molecular Formula: C₁₃H₁₇NO₂, Molecular Weight: 219.28 g/mol ) by LC-ESI-MS in positive ion mode would be expected to yield a prominent protonated molecule at m/z 220.2 [M+H]+. Subsequent MS/MS fragmentation of this precursor ion would likely involve the loss of an ethylene (B1197577) molecule (C₂H₄) from the pyrrolidine (B122466) ring or the loss of the ethyl group (C₂H₅). This highly selective detection allows for quantification at very low levels, even in complex biological or environmental samples.
Table 3: Representative LC-ESI-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 220.2 |
| Product Ion (Q3) for Quantification | m/z 192.1 (Hypothetical: [M+H-C₂H₄]+) |
| Product Ion (Q3) for Confirmation | m/z 174.1 (Hypothetical: [M+H-C₂H₅OH]+) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for fragmentation (e.g., 15-25 eV) |
| Capillary Voltage | 3.5 kV |
UPLC-MS/MS utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures compared to traditional HPLC. This results in significantly faster analysis times, improved chromatographic resolution, and increased sensitivity.
This technique is particularly valuable for high-throughput screening and for analyzing complex mixtures containing multiple components. The enhanced separation efficiency of UPLC can resolve the target analyte from closely eluting isomers or matrix components, reducing ion suppression and improving the accuracy of quantification. ekb.eg
Research Findings: The application of UPLC-MS/MS to the analysis of this compound would offer substantial benefits. The total run time for analysis could be reduced to under two minutes, a significant improvement over conventional HPLC methods. The sharper peaks generated by UPLC lead to a greater signal-to-noise ratio, thereby lowering the limits of detection and quantification. ekb.eg This makes the method ideal for research requiring the analysis of a large number of samples or the detection of trace levels of the compound.
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is a powerful analytical technique suitable for volatile and thermally stable compounds. The analyte is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.
For this compound, GC analysis is feasible given its ester structure, which generally confers sufficient volatility. The sample, typically dissolved in a suitable solvent like dichloromethane, is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column. regulations.gov A flame ionization detector (FID), which offers a robust and linear response, or a mass spectrometer (GC-MS) for definitive identification, can be used for detection. regulations.govfao.org
Research Findings: GC-MS is a particularly powerful combination for the characterization of unknown compounds. The mass spectrometer provides a fragmentation pattern that can be compared against spectral libraries (like the NIST database) for identification. researchgate.net For this compound, the resulting mass spectrum would provide key structural information. Method development would involve optimizing the temperature program of the GC oven to ensure good separation from any impurities or related substances.
Table 4: Example GC-MS Method Parameters for this compound
| Parameter | Value |
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point, derivatization might be employed to increase its volatility and improve its chromatographic behavior. cookechem.com However, direct GC-MS analysis is also feasible. synhet.comresearchgate.net
The process involves injecting the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. mdpi.com
Detailed Research Findings:
Research utilizing GC-MS for the analysis of related compounds, such as other benzoate esters or compounds containing a pyrrolidine moiety, demonstrates the effectiveness of this technique. researchgate.netgoogle.com For instance, studies on the synthesis of similar molecules often rely on GC-MS to monitor reaction progress and confirm the identity and purity of the final product. researchgate.net The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (219.28 g/mol ) and characteristic fragment ions. cookechem.com
Table 7: GC-MS Parameters for Analysis of Benzoate Derivatives
| Parameter | Typical Value |
|---|---|
| GC Column | HP-5MS (or equivalent) mdpi.com |
| Injector Temperature | 250-280 °C mdpi.com |
| Oven Program | Ramped temperature program, e.g., 70°C to 300°C mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Ionization Mode | Electron Ionization (EI) jeol.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) jeol.comrsc.org |
The use of high-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, further confirming the elemental composition of the parent compound and its fragments. rsc.org
Future Research Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate and its analogs is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic routes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
One promising avenue is the adoption of catalytic methods. For instance, the synthesis of ethyl benzoate (B1203000), a related ester, has been achieved using expandable graphite (B72142) as a catalyst under microwave irradiation, offering a high-yield and reusable catalytic system. cibtech.org Similar approaches could be adapted for the synthesis of this compound, potentially reducing reaction times and energy consumption. Another green approach involves the use of solid catalysts and water entrainers to drive the esterification reaction to completion, minimizing the production of acidic and saline waste streams. google.com
Furthermore, the synthesis of the precursor, ethyl 4-aminobenzoate (B8803810) (benzocaine), has been demonstrated using an indium/ammonium (B1175870) chloride-mediated reduction of ethyl 4-nitrobenzoate (B1230335) in aqueous ethanol (B145695), which is an environmentally safer alternative to traditional reduction methods. orgsyn.org Research into one-pot cascade reactions, which combine multiple synthetic steps into a single operation, could also streamline the synthesis of complex derivatives. For example, a one-pot cascade synthesis has been reported for 2,3-disubstituted 2,3-dihydrobenzofurans, showcasing the potential for complex molecule synthesis in an efficient manner. researchgate.net The application of microwave-assisted synthesis, a known green chemistry technique, has been successfully used for the conversion of benzocaine (B179285) to procaine (B135), suggesting its applicability for the synthesis of other procaine analogs in shorter timeframes. researchgate.net
| Approach | Potential Advantage | Relevant Precedent |
|---|---|---|
| Microwave-assisted synthesis | Reduced reaction time, increased yield | Synthesis of procaine from benzocaine researchgate.net |
| Solid acid catalysts | Catalyst reusability, reduced waste | Synthesis of ethyl benzoate cibtech.org |
| Indium-mediated reduction | Use of aqueous solvent, safer reagents | Synthesis of ethyl 4-aminobenzoate orgsyn.org |
| One-pot cascade reactions | Increased efficiency, reduced purification steps | Synthesis of complex dihydrobenzofurans researchgate.net |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While the structural analogy to procaine suggests that this compound may act as a local anesthetic by blocking sodium channels, the precise molecular interactions and potential for other biological activities remain largely unexplored. nih.govmedscape.com Future research should aim to unravel the detailed mechanism of action of this compound at the molecular level.
A key area of investigation would be its interaction with voltage-gated sodium channels. Studies could employ patch-clamp electrophysiology to characterize the compound's effects on different sodium channel isoforms, which could reveal potential for selective nerve blockade. medscape.com Beyond its anesthetic potential, research into procaine has revealed other intriguing biological activities, such as the inhibition of DNA methyltransferase-1 (DNMT1), which has implications for cancer therapy. nih.govacs.org Given this precedent, it is crucial to investigate whether this compound or its analogs also exhibit DNMT1 inhibitory activity. Such studies could open up new therapeutic avenues for these compounds in oncology. nih.govacs.org
Furthermore, the anti-inflammatory and neuroprotective effects observed with some local anesthetics warrant investigation for this compound. nih.gov For example, procaine has been shown to inhibit the JAK2/STAT3 signaling pathway, which is implicated in neuropathic pain. nih.gov Investigating similar effects for this compound could lead to the development of new treatments for chronic pain conditions.
Development of Advanced Computational Models for Predictive Toxicology and Efficacy
The use of in silico models for predicting the toxicity and efficacy of new chemical entities is a rapidly growing field in medicinal chemistry. nih.govjscimedcentral.com Developing advanced computational models specifically for this compound and its derivatives could significantly accelerate their development and reduce the need for extensive animal testing.
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of compounds based on their chemical structure. nih.govnih.gov Future research should focus on developing robust QSAR models for the local anesthetic activity and potential toxicity of this compound analogs. Studies on the aquatic toxicity of esters have demonstrated the utility of genetic algorithm-multiple linear regression (GA-MLR) methods in building predictive QSAR models. nih.govresearchgate.net Similar methodologies could be applied to predict the toxicity of this class of compounds.
Furthermore, in silico models can be used to predict various toxicological endpoints, including carcinogenicity, mutagenicity, and developmental toxicity. ceon.rs By correlating in silico predictions with in vitro and in vivo data, a more comprehensive understanding of the safety profile of these compounds can be achieved. acs.org For instance, 3D-QSAR models have been successfully used to explore the toxic effects of phthalate (B1215562) esters, indicating that electrostatic interactions can play a significant role in their toxicity. mdpi.com Such models could provide valuable insights into the potential toxicity mechanisms of this compound.
Design of Highly Selective and Potent Analogues for Specific Therapeutic Targets
The structural scaffold of this compound provides a versatile platform for the design of novel analogs with enhanced potency and selectivity for specific therapeutic targets. The extensive structure-activity relationship (SAR) data available for procaine and other local anesthetics can guide the rational design of new derivatives. nih.govnih.govyoutube.com
Key structural modifications could include alterations to the aromatic ring, the ester linkage, and the pyrrolidine (B122466) ring. For example, substitutions on the aromatic ring can influence the lipophilicity and, consequently, the potency and duration of action of local anesthetics. slideshare.netnih.gov The ester linkage, while common in local anesthetics, is susceptible to hydrolysis. Replacing the ester with a more stable amide linkage, as seen in lidocaine, could lead to analogs with a longer duration of action. nih.gov
Q & A
Q. Basic
- 1H/13C NMR : Peaks at δ ~1.3 ppm (ethyl CH3), ~4.3 ppm (ethyl CH2), and aromatic protons (δ 6.7–7.6 ppm) confirm ester and pyrrolidine substitution .
- FT-IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-N) validate functional groups .
- Elemental Analysis : Matches calculated values for C, H, and N (e.g., N% ≈ 7.99) .
- TLC : Rf values (e.g., 0.5 in hexane:ethyl acetate 3:1) verify purity .
How can reaction parameters be optimized for high-yield synthesis?
Advanced
Optimization involves systematic variation of:
- Temperature : Elevated temperatures (150°C) enhance nucleophilic substitution kinetics .
- Catalyst : K2CO3 improves amine deprotonation, reducing side reactions .
- Solvent : Polar aprotic solvents (DMF) stabilize transition states .
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Substrate:Amine | 1:1.05 | 15% |
| Reaction Time | 20 hours | 93% yield |
| Temperature | 150°C | 75% conversion |
How does the reactivity of this compound compare with similar amines in polymerization?
Advanced
In resin cements, this compound exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate due to:
- Steric effects : The planar aromatic ring reduces steric hindrance, enhancing nucleophilicity.
- Electronic effects : The pyrrolidine group donates electron density via conjugation, accelerating initiation.
Data shows a 22% higher degree of conversion in radical polymerization compared to bulkier amines .
What computational methods predict electronic properties for material science applications?
Q. Advanced
- DFT Calculations : Model HOMO-LUMO gaps to assess charge-transfer efficiency (e.g., for OLEDs).
- Solvatochromic Studies : Correlate emission spectra with solvent polarity to design tunable fluorophores .
- Molecular Dynamics : Simulate stacking interactions in crystalline phases for optoelectronic device design .
How to resolve contradictions in spectroscopic data during characterization?
Q. Advanced
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if available) to resolve ambiguities (e.g., distinguishing regioisomers) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 235.1443) .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split peaks .
What strategies synthesize derivatives for medicinal chemistry?
Q. Advanced
- Heterocycle Coupling : Attach benzimidazole or tetrazole moieties via nucleophilic acyl substitution (e.g., using EDCI coupling) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 20 hours to 2 hours) for heat-sensitive intermediates .
- Protection/Deprotection : Use Boc groups to selectively modify the pyrrolidine nitrogen .
How to analyze solvatochromic effects in photophysical studies?
Q. Advanced
- UV-Vis/PL Spectroscopy : Measure absorbance/emission in solvents of varying polarity (e.g., hexane to DMSO).
- Lippert-Mataga Plot : Correlate Stokes shift with solvent dielectric constant to quantify polarity effects .
- TD-DFT : Predict excited-state behavior and validate experimental spectral shifts .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
What challenges arise in mechanistic studies of reactions with electrophilic agents?
Q. Advanced
- Intermediate Trapping : Use radical scavengers (e.g., TEMPO) to identify transient species in polymerization .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to distinguish mechanisms (e.g., SNAr vs. radical pathways) .
- In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track real-time intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
